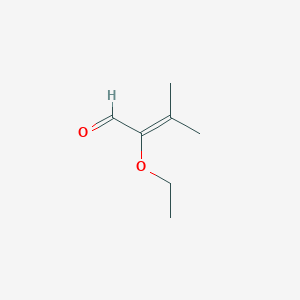
2-Ethoxy-3-methylbut-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-methylbut-2-enal is an organic compound with the molecular formula C7H12O2 It is a member of the enal family, characterized by the presence of both an alkene and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-methylbut-2-enal can be achieved through several methods. One common approach involves the base-catalyzed addition of ethanol to ethyl 2-methylbuta-2,3-dienoate, which is highly stereoselective and yields ethyl (E)-3-ethoxy-2-methylbut-2-enoate . Another method involves the dehydration of a composition enriched in 2-methyl-but-2-ene .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-methylbut-2-enal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-Ethoxy-3-methylbutanoic acid.
Reduction: 2-Ethoxy-3-methylbutanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-Ethoxy-3-methylbut-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-methylbut-2-enal involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions due to the presence of the aldehyde group. This reactivity is crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-2-enal: An enal with a similar structure but without the ethoxy group.
2-Methylbut-2-enal: Another enal with a different substitution pattern.
Uniqueness
2-Ethoxy-3-methylbut-2-enal is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
89005-36-7 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-ethoxy-3-methylbut-2-enal |
InChI |
InChI=1S/C7H12O2/c1-4-9-7(5-8)6(2)3/h5H,4H2,1-3H3 |
InChI Key |
BLQPHJHXSPUSGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















